molecular formula C9H7F3O3 B1347255 Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 345-28-8

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No.: B1347255
CAS No.: 345-28-8
M. Wt: 220.14 g/mol
InChI Key: IRELIHAAUCMEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a hydroxyl group, and the hydrogen atom at the fourth position is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through aromatic trifluoromethylation reactions. Common reagents for this process include trifluoromethyl iodide (CF3I) and copper powder, which facilitate the substitution of a hydrogen atom on the aromatic ring with a trifluoromethyl group.

    Esterification: The hydroxyl group at the second position can be introduced through esterification reactions. This involves reacting 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of methyl 2-hydroxy-4-(trifluoromethyl)benzoate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, amines

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 4-hydroxy-2-(trifluoromethyl)benzoate: Similar structure but with the hydroxyl and trifluoromethyl groups at different positions.

    Methyl 2-fluoro-4-hydroxybenzoate: Contains a fluorine atom instead of a trifluoromethyl group, leading to different electronic effects.

Uniqueness: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group at the fourth position. This group significantly enhances the compound’s electron-withdrawing capacity, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELIHAAUCMEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325142
Record name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-28-8
Record name NSC408853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxy-4-(trifluoromethyl)benzoic acid (5.0 g, 24.26 mmol), hydrochloric acid (0.2 mL, 2.40 mmol), sulfuric acid (1.5 mL, 28.1 mmol) and methanol (40 mL) were mixed together and the reaction mixture was stirred at 80° C. over night. The mixture was concentrated and reloaded, stirred at 100° C. overnight. More H2SO4 was added (heated to 100° C. overnight). The mixture was concentrated and ether was added. The organic layer was washed with water twice, saturated solution of bicarbonate then brine, dried over Na2SO4, filtered and concentrated. The residue was dissolved in 20 ml Et2O and filtered (to remove starting material) and the filtrate was evaporated to afford title compound 58 (3.9 g, 73%) as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.